3-(2-Bromo-benzyl)-piperazin-2-one
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Overview
Description
®-3-(2-Bromobenzyl)piperazin-2-one is a chemical compound with the molecular formula C11H13BrN2O It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-(2-Bromobenzyl)piperazin-2-one typically involves the reaction of piperazine with 2-bromobenzyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to reflux, and the product is isolated by filtration and purified using recrystallization or chromatography techniques.
Industrial Production Methods
In an industrial setting, the production of ®-3-(2-Bromobenzyl)piperazin-2-one may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition, temperature control, and product isolation can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
®-3-(2-Bromobenzyl)piperazin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The bromine atom in the compound can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Formation of oxides or hydroxyl derivatives.
Reduction: Formation of reduced piperazine derivatives.
Substitution: Formation of substituted piperazine derivatives with various functional groups.
Scientific Research Applications
®-3-(2-Bromobenzyl)piperazin-2-one has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor in the development of pharmaceutical agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ®-3-(2-Bromobenzyl)piperazin-2-one involves its interaction with specific molecular targets, such as receptors or enzymes. The bromobenzyl group can enhance the compound’s binding affinity to these targets, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-(2-Bromobenzyl)piperazin-2-one
- 1-(2-Bromobenzyl)piperazin-2-one
Uniqueness
®-3-(2-Bromobenzyl)piperazin-2-one is unique due to its specific stereochemistry, which can influence its biological activity and chemical reactivity. The presence of the ®-configuration can result in different interactions with molecular targets compared to its (S)-enantiomer or other similar compounds.
Properties
Molecular Formula |
C11H13BrN2O |
---|---|
Molecular Weight |
269.14 g/mol |
IUPAC Name |
3-[(2-bromophenyl)methyl]piperazin-2-one |
InChI |
InChI=1S/C11H13BrN2O/c12-9-4-2-1-3-8(9)7-10-11(15)14-6-5-13-10/h1-4,10,13H,5-7H2,(H,14,15) |
InChI Key |
IWHNATQRGIBUMA-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC(=O)C(N1)CC2=CC=CC=C2Br |
Origin of Product |
United States |
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